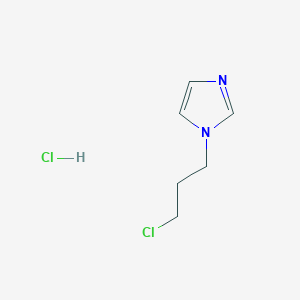

1-(3-chloropropyl)-1H-imidazole hydrochloride

描述

属性

IUPAC Name |

1-(3-chloropropyl)imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICWHHJLFYBRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Imidazole with 3-Chloropropyl Halides

The primary synthetic route to 1-(3-chloropropyl)-1H-imidazole hydrochloride involves nucleophilic substitution where the imidazole nitrogen attacks a 3-chloropropyl electrophile, typically 3-chloropropyl chloride or bromide. This reaction is usually carried out under controlled temperature and solvent conditions to optimize yield and purity.

$$

\text{Imidazole} + \text{3-chloropropyl halide} \rightarrow \text{1-(3-chloropropyl)-1H-imidazole} \xrightarrow{\text{HCl}} \text{this compound}

$$

Solvent-Free and Green Chemistry Approaches

A notable advancement in the preparation of imidazole derivatives, including related compounds, is the adoption of solvent-free protocols to minimize hazardous solvent use and improve environmental sustainability. For example, the preparation of imidazol-1-yl-acetic acid hydrochloride (a structurally related compound) was achieved via solvent-free alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis and acid treatment to yield the hydrochloride salt. This method demonstrated:

- High yield (up to 66% in related compounds)

- Avoidance of hazardous solvents

- Simple work-up procedures involving aqueous hydrolysis and acidification

This approach can be adapted for this compound by using 3-chloropropyl halides in place of chloroacetates, with appropriate bases and temperature control.

Detailed Stepwise Preparation (Based on Patent CN105439960A)

Although the patent primarily discusses a benzimidazole derivative, the alkylation mechanism and isolation steps provide valuable insights applicable to imidazole analogs:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of imidazole or related heterocycle with 1-amido-3-bromopropane (or 3-chloropropyl halide) | 35-40 °C, stirring 110-130 rpm, 2-3 h dropwise addition | Use ethylene glycol as solvent and sodium sulfite as additive |

| 2 | Reaction continuation for 4-5 h | Same temperature and stirring | Ensures complete alkylation |

| 3 | Quenching by pouring into sodium chloride solution (20-25% mass fraction) | Ambient temperature | Facilitates extraction |

| 4 | Extraction with cyclohexanol (60-65% mass fraction), drying with calcium oxide | Multiple extractions (5-7 times) | Removes impurities and solvents |

| 5 | Evaporation to obtain oily intermediate | Reduced pressure | Prepares for acid treatment |

| 6 | Treatment with phosphoric acid (35-40% mass fraction) and propionitrile (75-80%) | 70-75 °C, 3-4 h stirring | Converts intermediate to hydrochloride salt form |

| 7 | Cooling, filtration, washing with brine, and drying | Ambient temperature | Isolates pure hydrochloride salt |

This method achieves a high yield (~92%) and improved reaction efficiency by controlling temperature and reaction times.

Alternative Catalytic and Ionic Liquid Methods

While direct alkylation is the main route, ionic liquids such as 1,3-bis(carboxymethyl)imidazolium chloride have been used as catalysts in related imidazole chemistry to improve reaction rates and selectivity under mild conditions. These methods often feature:

- Low catalyst loading (5 mol%)

- Mild heating (around 80 °C)

- High yields (up to 96%) without chromatographic purification

- Recyclability of the catalyst for multiple cycles without loss of efficiency

Though these methods focus on different imidazole derivatives, the catalytic principles may be adapted for the synthesis of this compound to enhance sustainability and efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield | Notes |

|---|---|---|---|---|---|

| Conventional Alkylation with 3-chloropropyl halide | Imidazole, 3-chloropropyl chloride/bromide, base | Solvent (e.g., ethylene glycol), 35-75 °C, stirring | Straightforward, well-established | Up to 92% (as hydrochloride salt) | Requires solvent extraction and acid treatment |

| Solvent-Free Alkylation | Imidazole, 3-chloropropyl halide, base (e.g., K2CO3) | 0-60 °C, no solvent | Green chemistry, less waste, simple work-up | ~66% (related compounds) | May require optimization for 3-chloropropyl derivative |

| Ionic Liquid Catalysis | Imidazole derivatives, ionic liquid catalyst | 80 °C, 5 mol% catalyst, neat or minimal solvent | High atom economy, recyclable catalyst | Up to 96% (related imidazole salts) | Catalyst reuse reduces cost and waste |

Research Findings and Notes

- The reaction temperature critically influences yield and purity; optimal temperatures range between 35 °C and 75 °C depending on the step.

- The use of sodium chloride brine solutions and organic solvents like cyclohexanol for extraction improves product isolation and purity.

- Acid treatment with phosphoric acid or hydrochloric acid converts the free base to the hydrochloride salt, enhancing stability and crystallinity.

- Solvent-free methods reduce environmental impact but may require longer reaction times or careful temperature control to achieve comparable yields.

- Ionic liquids provide a promising catalytic alternative but require further adaptation for this specific compound.

化学反应分析

Types of Reactions

1-(3-chloropropyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative with a reduced side chain.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are usually performed in an organic solvent, such as dichloromethane, at room temperature.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere.

Major Products Formed

Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.

Oxidation Reactions: Products include imidazole N-oxides.

Reduction Reactions: Products include reduced imidazole derivatives with modified side chains.

科学研究应用

1-(3-chloropropyl)-1H-imidazole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also employed in the development of new biochemical assays.

Medicine: It has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. It is also investigated for its antimicrobial and antifungal properties.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-(3-chloropropyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the target molecule involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Heterocycle Modifications

- Morpholine Derivatives: Compounds like 4-(3-chloropropyl)morpholine (C₇H₁₄ClNO, MW 163.65 g/mol) replace the imidazole ring with a morpholine ring. Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions compared to imidazole .

- Triazole Derivatives :

1-(3-Chloropropyl)-1H-1,2,4-triazole (C₅H₈ClN₃) replaces imidazole with a triazole ring. Triazoles exhibit stronger aromatic stabilization and are commonly used in coordination chemistry and agrochemicals . - Pyrrolidine/Piperidine Derivatives :

1-(3-Chloropropyl)pyrrolidine hydrochloride (C₇H₁₅Cl₂N, MW 196.11 g/mol) and 1-(3-chloropropyl)piperidine (C₈H₁₅ClN) feature saturated nitrogen heterocycles. These compounds are less aromatic and more basic than imidazole derivatives, favoring applications in pharmaceutical intermediates .

Chain Length and Substituent Effects

- 1-(4-Chlorobutyl)-1H-imidazole (C₇H₁₁ClN₂, MW 158.6 g/mol) has a longer four-carbon chlorobutyl chain. Extended alkyl chains can enhance lipophilicity, impacting solubility and pharmacokinetics in drug design .

- 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride (C₇H₁₂Cl₂N₂, MW 195.09 g/mol) adds a methyl group to the imidazole ring, increasing steric hindrance and altering electronic properties. This modification is critical for tuning reactivity in catalytic applications .

Counterion and Salt Forms

- The hydrochloride salt in 1-(3-chloropropyl)-1H-imidazole hydrochloride improves stability and solubility in polar solvents compared to neutral analogs like 1-(3-chloropropyl)-1H-imidazole . Ionic derivatives (e.g., 1,3-bis(3-chloropropyl)-1H-imidazol-3-ium bromide ) are utilized in ionic liquids and catalysis due to their low melting points and high thermal stability .

Alkylation Efficiency

- Imidazole derivatives generally exhibit moderate nucleophilicity due to aromatic stabilization. In contrast, morpholine and pyrrolidine derivatives are more nucleophilic, leading to faster alkylation rates under mild conditions .

- Brominated analogs (e.g., (3-bromopropoxy)(tert-butyl)dimethylsilane ) show higher reactivity than chlorinated compounds in SN2 reactions due to bromine’s superior leaving-group ability .

Material Science

- Imidazolium salts (e.g., 1,3-bis(3-chloropropyl)-1H-imidazol-3-ium bromide ) serve as precursors for N-heterocyclic carbene (NHC) ligands in metal-organic frameworks (MOFs) and hybrid materials .

- Silane-functionalized derivatives (e.g., 3-(triethoxysilyl)-propylimidazolium iodide ) enable covalent bonding to silica surfaces, critical for heterogeneous catalyst design .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Yields : highlights that reactions using 1-(3-chloropropyl)-1H-imidazole as an alkylating agent achieve moderate to high yields (72–87%) in macrocycle synthesis, comparable to morpholine derivatives but lower than brominated analogs .

- Thermal Stability : Imidazolium salts (e.g., 1,3-bis(3-chloropropyl)-1H-imidazol-3-ium bromide ) exhibit decomposition temperatures above 250°C, making them suitable for high-temperature catalysis .

- Biological Activity : Methyl-substituted imidazoles (e.g., 1-(3-chloropropyl)-2-methyl-1H-imidazole hydrochloride ) show enhanced binding to cytochrome P450 enzymes, a trait exploited in antifungal drug design .

生物活性

Overview

1-(3-chloropropyl)-1H-imidazole hydrochloride (CAS No. 1417568-63-8) is a synthetic compound derived from imidazole, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in medicine, particularly in enzyme inhibition and receptor modulation.

The molecular formula of this compound is C6H10Cl2N2. The synthesis typically involves reacting imidazole with 1,3-dichloropropane in the presence of a base like sodium hydroxide. The reaction proceeds as follows:

- Imidazole is dissolved in a solvent (ethanol or water).

- 1,3-dichloropropane is added.

- Sodium hydroxide is introduced to initiate the reaction.

- The mixture is heated to reflux for several hours.

- The product is isolated through filtration and purified by recrystallization.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. It serves as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary based on the target molecule involved.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its effectiveness against various pathogens makes it a candidate for developing new therapeutic agents targeting infections.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It shows potential in modulating the activity of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction . For instance, it may inhibit aldosterone synthase, which is crucial for managing conditions like hypertension and heart failure .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of imidazole derivatives, including this compound, on aldosterone synthase (CYP11B2). The compound demonstrated selective inhibition compared to other enzymes, suggesting its potential utility in treating aldosterone-mediated diseases such as heart failure and hypertension .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent activity against various bacterial strains and fungi, indicating its potential as a broad-spectrum antimicrobial agent. Quantitative assessments of Minimum Inhibitory Concentration (MIC) values have confirmed its efficacy against resistant strains.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(3-chloropropyl)-1H-imidazole HCl | Imidazole derivative | Antimicrobial, enzyme inhibition |

| 1-(3-chloropropyl)piperidine HCl | Piperidine derivative | CNS activity, potential analgesic |

| 1-(3-chlorophenyl)piperazine HCl | Piperazine derivative | Antidepressant properties |

This table illustrates the unique biological activities associated with different structural analogs of imidazole derivatives, highlighting the distinct advantages of this compound in specific therapeutic areas.

常见问题

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–7.7 ppm (imidazole protons), δ 4.2–4.5 ppm (–CH2Cl), and δ 2.0–2.5 ppm (methylene protons) confirm the structure.

- ¹³C NMR : Signals at 135–140 ppm (imidazole carbons) and 40–45 ppm (–CH2Cl) validate connectivity .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ at m/z 190.6 (theoretical: 190.6) .

Q. Advanced Purity Analysis

- HPLC : Use a reverse-phase column with UV detection at 210 nm. Retention time (~5.2 min) and peak symmetry indicate purity >98% .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 44.8%, H: 5.8%, N: 14.7%) to confirm stoichiometry.

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety Measures

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated compounds may release HCl upon degradation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the chloropropyl group.

Q. Advanced Hazard Mitigation

- Decomposition Monitoring : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Exothermic decomposition above 150°C necessitates controlled heating during reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl release .

How does this compound function as a monomer in polymer chemistry, and what are its limitations?

Basic Application

The compound serves as an AB-type monomer in poly(ionic liquid)s (PILs) due to its reactive chloropropyl group and imidazole moiety. It enables:

- Crosslinking : Reacts with diamine or dithiol linkers to form networks.

- Ionic Conductivity : Imidazole groups facilitate proton transport in PIL-based membranes .

Q. Advanced Limitations

- Side Reactions : Competing nucleophilic attacks on the chloropropyl group by imidazole nitrogen can lead to cyclization byproducts. Pre-functionalization of imidazole (e.g., with protecting groups) mitigates this .

- Scalability : Low solubility in non-polar solvents restricts homogeneous polymerization. Microwave-assisted synthesis in ionic liquids improves reaction efficiency .

How can researchers resolve contradictions in reported stability data for this compound?

Q. Basic Stability Assessment

- Hydrolytic Stability : Monitor pH-dependent degradation via UV-Vis spectroscopy. At pH >7, the chloropropyl group hydrolyzes to form 1-(3-hydroxypropyl)-1H-imidazole, detectable by LC-MS .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals endothermic peaks at 120–130°C (melting) and exothermic decomposition above 150°C .

Advanced Data Reconciliation

Conflicting reports may arise from impurities (e.g., residual solvents) accelerating degradation. Use accelerated stability studies (40°C/75% RH for 6 months) with controlled humidity to standardize data. Compare degradation kinetics using the Arrhenius equation to extrapolate shelf-life .

What strategies enhance the regioselectivity of alkylation reactions involving this compound?

Basic Regioselectivity

The chloropropyl group predominantly reacts at the imidazole N-1 position due to steric and electronic factors. Confirm regiochemistry via NOESY NMR, which shows spatial proximity between the chloropropyl chain and C-2 hydrogen .

Q. Advanced Optimization

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring N-1 alkylation over N-3 byproducts .

What are the ecological implications of this compound, and how can its environmental impact be minimized?

Basic Ecotoxicity

Limited data exist, but chlorinated compounds generally exhibit moderate aquatic toxicity. Perform Daphnia magna acute toxicity assays (EC50) to estimate risk .

Q. Advanced Mitigation

- Biodegradation Studies : Use activated sludge models to assess microbial breakdown. Modify the structure (e.g., replacing chlorine with biodegradable groups) if persistence is observed.

- Waste Treatment : Incinerate at >850°C with scrubbers to neutralize HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。